molecular formula C11H11NO2 B14440751 2,4-Pentadienoic acid, 2-amino-5-phenyl- CAS No. 79028-60-7

2,4-Pentadienoic acid, 2-amino-5-phenyl-

Cat. No.: B14440751
CAS No.: 79028-60-7
M. Wt: 189.21 g/mol
InChI Key: CINBHSZSHUCENE-DODKFZKMSA-N
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Description

2,4-Pentadienoic acid, 2-amino-5-phenyl- is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a pentadienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoic acid, 2-amino-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . The reaction conditions often include the use of a weakly basic amine as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial methods are less commonly documented in publicly available sources.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoic acid, 2-amino-5-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-Pentadienoic acid, 2-amino-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Pentadienoic acid, 2-amino-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

79028-60-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2Z,4E)-2-amino-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H11NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)/b7-4+,10-8-

InChI Key

CINBHSZSHUCENE-DODKFZKMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C(=O)O)\N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)N

Origin of Product

United States

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